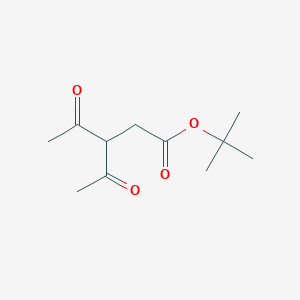

tert-Butyl 3-acetyl-4-oxopentanoate

描述

Significance of β-Diketone Scaffolds in Modern Organic Synthesis

β-Diketone scaffolds are of paramount importance in contemporary organic synthesis due to their unique chemical reactivity. They are key intermediates in the synthesis of various heterocyclic compounds such as pyrazoles, isoxazoles, and triazoles, which are often found in medicinally important molecules. ijpras.com The presence of two carbonyl groups separated by a single carbon atom allows for a wide range of chemical transformations.

Furthermore, the enol form of β-diketones acts as an excellent chelating ligand for a variety of metal ions. mdpi.comicm.edu.plresearchgate.net This property is exploited in the development of catalysts for reactions like olefin oxidation and in the creation of materials with specific electronic and magnetic properties. icm.edu.pl The β-dicarbonyl motif is also present in a number of natural products, highlighting its biological relevance. mdpi.comnih.gov Their antioxidant properties have led to their investigation in the treatment of a wide range of conditions, including cardiovascular diseases, diabetes, and neurological disorders. researchgate.netnih.gov

Structural Characteristics and Chemical Versatility of tert-Butyl 3-acetyl-4-oxopentanoate as a Model β-Diketone Derivative

This compound, with the chemical formula C₁₁H₁₈O₄, is a prime example of a β-keto ester, a subclass of β-dicarbonyls. smolecule.com Its structure features a pentanoate backbone with two acetyl groups at the C3 position and a bulky tert-butyl ester group. This specific arrangement of functional groups, including multiple carbonyls, imparts significant reactivity and potential for stereoisomerism. smolecule.com

The chemical versatility of this compound is typical of β-keto esters. It can participate in classic reactions such as the Claisen condensation, nucleophilic additions to its carbonyl groups, and decarboxylation under certain conditions. smolecule.com The sterically demanding tert-butyl group can influence the stereochemical outcome of reactions and also serves as a protecting group for the carboxylic acid functionality, which can be selectively removed under specific acidic conditions. organic-chemistry.org This compound is noted as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals and has been identified as a candidate for neuroprotective research. smolecule.com It also serves as a chemical probe in biological studies to investigate receptor interactions. smolecule.com

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 116423-03-1 |

| Molecular Formula | C₁₁H₁₈O₄ |

| Molecular Weight | 214.26 g/mol |

| Appearance | Colorless oil |

| Storage | 2-8 °C |

Physicochemical data for this compound. nih.govchemsrc.com

Historical and Contemporary Research Significance of the Compound Class in Academic Pursuits

The study of β-diketones has a rich history, with the foundational Claisen condensation reaction being first reported by Rainer Ludwig Claisen in 1887. wikipedia.orggeeksforgeeks.org This reaction, which forms a β-keto ester or a β-diketone from the condensation of two esters in the presence of a strong base, remains a fundamental tool in organic synthesis. wikipedia.orgalgoreducation.com

In contemporary academic and industrial research, the significance of β-diketones continues to grow. They are recognized as crucial building blocks in drug discovery, with many approved drugs being synthesized via a diketone intermediate. ijpras.com Their ability to form stable metal complexes is being explored for applications in materials science, including the development of luminescent materials and as precursors for chemical vapor deposition. mdpi.comresearchgate.net Furthermore, their role as catalysts and their inherent biological activities ensure that β-diketones and their derivatives, such as this compound, will remain an active area of scientific investigation for the foreseeable future. icm.edu.pl

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-acetyl-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-7(12)9(8(2)13)6-10(14)15-11(3,4)5/h9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFYXMPXDXGOGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC(=O)OC(C)(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445044 | |

| Record name | tert-Butyl 3-acetyl-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116423-03-1 | |

| Record name | tert-Butyl 3-acetyl-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Tert Butyl 3 Acetyl 4 Oxopentanoate

Established Synthetic Pathways to tert-Butyl 3-acetyl-4-oxopentanoate

The most common and well-established method for synthesizing this compound involves the C-alkylation of an acetylacetonate anion with an appropriate electrophile.

Alkylation of Acetylacetone (B45752) with tert-Butyl Bromoacetate

The primary route for the synthesis of this compound is the alkylation of acetylacetone with tert-butyl bromoacetate. chemicalbook.com In this reaction, acetylacetone, a β-diketone, is first deprotonated at the central carbon atom (C3) by a suitable base to form a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic methylene (B1212753) carbon of tert-butyl bromoacetate in a classic SN2 reaction, displacing the bromide ion and forming the new carbon-carbon bond.

The modification of β-diketones like acetylacetone through alkylation has been a long-reported strategy in organic synthesis. researchgate.net Tert-butyl bromoacetate serves as a versatile alkylating agent in various synthetic processes, enabling the introduction of a tert-butoxycarbonylmethyl group onto a nucleophilic substrate. chemicalbook.com

Optimization of Reaction Conditions, Solvents, and Basic Media

The efficiency and yield of the alkylation reaction are highly dependent on the chosen reaction conditions. Key parameters for optimization include the nature of the base, the solvent system, reaction temperature, and reaction time.

Base Selection: The choice of base is critical for the efficient generation of the acetylacetonate enolate. Common bases include alkali metal carbonates (e.g., K₂CO₃, Na₂CO₃), hydrides (e.g., NaH), and alkoxides (e.g., NaOEt, t-BuOK). The strength of the base can influence the rate of enolate formation, while its steric bulk can affect the regioselectivity (C-alkylation vs. O-alkylation).

Solvent Effects: The solvent plays a crucial role in solvating the reactants, particularly the enolate intermediate. Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and acetone are often employed. researchgate.net The use of a co-solvent can also be beneficial; for instance, DMF has been observed to play a significant role in the C-alkylation of pentane-2,4-dione. researchgate.net

Temperature and Time: Reaction temperature can impact the reaction rate and the stability of the product. Optimization is necessary to find a balance between a reasonable reaction time and the prevention of side reactions or product decomposition. Systematic evaluation of reaction parameters is crucial to achieving the best possible yield. researchgate.net

Below is a table illustrating the potential impact of different reaction parameters on the synthesis.

| Parameter | Variation | Potential Outcome on Yield and Selectivity |

| Base | K₂CO₃ | Milder conditions, may require longer reaction times. |

| NaH | Strong base, rapid enolate formation, requires anhydrous conditions. | |

| t-BuOK | Strong, sterically hindered base, can favor C-alkylation. | |

| Solvent | Acetone | Good solvent for many organic reactions, polar aprotic. researchgate.netresearchgate.net |

| THF | Common ethereal solvent, suitable for reactions with strong bases. rsc.org | |

| DMF | Polar aprotic solvent, known to enhance C-alkylation rates. researchgate.net | |

| Temperature | Room Temp. | Slower reaction rate, potentially higher selectivity. |

| Reflux | Faster reaction rate, may lead to side products. scielo.br |

Exploration of Novel Synthetic Routes and Strategies

While the classical alkylation method is robust, research into novel synthetic routes aims to improve efficiency, selectivity, and the environmental profile of the synthesis.

Catalytic Approaches for Enhanced Selectivity and Efficiency

Catalysis offers a powerful tool for improving synthetic methodologies. For the alkylation of acetylacetone, phase-transfer catalysis (PTC) represents a promising approach. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can facilitate the transfer of the enolate from an aqueous or solid phase into an organic phase containing the alkylating agent. google.com This technique can lead to milder reaction conditions, reduced use of organic solvents, and simplified workup procedures.

The use of specific catalysts can also enhance the selectivity of the reaction, favoring the desired C-alkylation over the competing O-alkylation pathway. While specific literature on catalytic approaches for this compound is sparse, the principles of catalysis in similar transformations are well-established.

| Catalytic Approach | Catalyst Example | Potential Advantages |

| Phase-Transfer Catalysis | Tetrabutylammonium Bromide | Milder reaction conditions, improved reaction rates, suitable for biphasic systems. google.com |

| Metal-Based Catalysis | Lewis Acids (e.g., ZnCl₂) | Activation of the electrophile, potentially increasing reaction rate. orgsyn.org |

| Organocatalysis | Proline Derivatives | Enantioselective alkylation (if a prochiral center is present), metal-free conditions. |

Sustainable and Green Chemistry Considerations in Method Development

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wjpmr.comresearchgate.net Applying these principles to the synthesis of this compound involves several considerations.

Alternative Solvents: Replacing traditional, often hazardous, solvents with greener alternatives is a key goal. jddhs.com For instance, acetonitrile (B52724) has been shown to be a "greener" solvent than dichloromethane or benzene in some oxidative coupling reactions. scielo.br Exploring reactions in water, ionic liquids, or under solvent-free conditions are also important avenues of research. rsc.org

Atom Economy and Waste Reduction: The ideal synthesis maximizes the incorporation of all reactant atoms into the final product. The alkylation of acetylacetone generally has good atom economy. Further improvements can be made by using catalytic rather than stoichiometric reagents and by developing processes that minimize the formation of byproducts. researchgate.net

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing can significantly reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com

| Green Chemistry Principle | Application to Synthesis |

| Safer Solvents | Replace halogenated solvents with options like acetonitrile or ethyl acetate. scielo.br |

| Catalysis | Use of catalytic amounts of a substance instead of stoichiometric reagents to reduce waste. researchgate.net |

| Energy Efficiency | Exploration of microwave-assisted or flow chemistry to reduce energy consumption. jddhs.com |

| Waste Prevention | Optimize reactions to maximize yield and minimize byproduct formation. wjpmr.com |

Scale-Up and Process Intensification Studies in Academic Synthesis

Translating a laboratory-scale synthesis to a larger, preparative scale presents a unique set of challenges that are actively studied within academic research. The scale-up of the synthesis of this compound would require careful optimization of various parameters to ensure safety, efficiency, and reproducibility.

Key considerations for the academic scale-up of this synthesis include:

Reaction Concentration: Increasing the concentration of reactants can improve throughput but may also lead to issues with heat dissipation and mixing.

Reagent Addition: The rate of addition of reagents, such as tert-butyl bromoacetate, may need to be carefully controlled on a larger scale to manage the reaction exotherm. orgsyn.org

Purification Method: While laboratory-scale synthesis often relies on flash chromatography for purification, this method is not always practical for larger quantities. Developing procedures for purification by crystallization or distillation is often necessary for efficient scale-up. nih.gov

Process Safety: A thorough understanding of the reaction's thermal hazards is essential to prevent runaway reactions when working with larger quantities.

These process development and optimization studies are crucial for making synthetic procedures more practical and robust for producing significant quantities of material for further research. nih.govresearchgate.net

| Scale-Up Consideration | Academic Laboratory Approach |

| Heat Management | Slower, controlled addition of reagents; use of an ice bath. orgsyn.org |

| Mixing | Use of mechanical stirrers instead of magnetic stir bars for larger volumes. |

| Purification | Development of crystallization or distillation protocols to replace chromatography. nih.gov |

| Reproducibility | Careful documentation and control of all reaction parameters. |

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 3 Acetyl 4 Oxopentanoate

Fundamental Reaction Pathways and Transformation Mechanisms

Esterification: The synthesis of tert-butyl 3-acetyl-4-oxopentanoate can be achieved through the esterification of 3-acetyl-4-oxopentanoic acid with tert-butanol. This reaction is typically catalyzed by an acid, such as sulfuric acid, and proceeds via a Fischer esterification mechanism. youtube.com The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen to activate it toward nucleophilic attack by the hydroxyl group of tert-butanol. Subsequent dehydration yields the final ester product.

Hydrolysis: The hydrolysis of the tert-butyl ester group in this compound is a key transformation. Unlike the hydrolysis of simple methyl or ethyl esters, which typically proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism, tert-butyl esters are readily cleaved under mild acidic conditions (e.g., using trifluoroacetic acid) via a unimolecular alkyl-oxygen cleavage (AL1) mechanism. researchgate.netorganic-chemistry.org

This distinct pathway is due to the formation of the highly stable tert-butyl carbocation as a leaving group. The mechanism involves:

Protonation of the ester carbonyl oxygen.

Unimolecular cleavage of the bond between the oxygen and the tert-butyl group, releasing the carboxylic acid and a tert-butyl carbocation.

The carbocation is then neutralized, often by eliminating a proton to form isobutylene. researchgate.netyoutube.com

Alkaline hydrolysis (saponification) is also possible but can be slow due to the steric hindrance of the bulky tert-butyl group. arkat-usa.org

The structure of this compound contains multiple electrophilic centers that are susceptible to nucleophilic attack: the two ketone carbonyl carbons and the ester carbonyl carbon.

The reactivity of the β-diketone system is dominated by the chemistry of the enolate form, which is readily generated in the presence of a base. This enolate is a potent nucleophile and can participate in various substitution and addition reactions at the α-carbon.

The tert-butyl ester group itself can undergo nucleophilic substitution. As described under hydrolysis, this typically occurs via an SN1-type mechanism involving a carbocation intermediate after protonation, rather than a direct SN2 displacement. wwnorton.com The bulky nature of the tert-butyl group sterically hinders the backside attack required for an SN2 reaction. masterorganicchemistry.com Strong nucleophiles reacting at the ester carbonyl carbon would lead to saponification under basic conditions, regenerating the carboxylate of 3-acetyl-4-oxopentanoic acid.

Oxidative and Reductive Transformations of the Carbonyl Moieties

The two carbonyl groups in this compound exhibit different reactivities towards oxidation and reduction, allowing for selective transformations. The non-ester carbonyl, being a ketone, is generally more susceptible to nucleophilic attack and reduction than the ester carbonyl.

Reductive Transformations:

Selective reduction of the ketonic carbonyl can be achieved using mild reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent at low temperatures would be expected to preferentially reduce the ketone to a secondary alcohol, leaving the ester group intact. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the ester, yielding a diol.

Oxidative Transformations:

The oxidation of this compound is less straightforward. Strong oxidizing agents would likely lead to cleavage of the carbon-carbon bonds. However, specific oxidative reactions targeting the enol or enolate form are possible. For example, oxidative cleavage of the double bond in the enol tautomer using ozone (O₃) followed by a workup would lead to the fragmentation of the molecule.

A summary of expected reductive transformations is presented in the table below.

| Reagent | Target Carbonyl | Expected Product |

| Sodium Borohydride (NaBH₄) | Ketone | tert-Butyl 3-acetyl-4-hydroxypentanoate |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 3-(1-hydroxyethyl)pentane-1,4-diol |

Condensation Reactions, including Aldol (B89426) and Claisen Condensations

The acidic nature of the α-hydrogens in β-dicarbonyl compounds, with a pKa of about 10, makes them excellent nucleophiles in condensation reactions. pearson.com this compound can participate in both Aldol and Claisen-type condensations.

Claisen Condensation:

In a Claisen condensation, an ester enolate reacts with another ester molecule. libretexts.org While this compound already contains an ester, its enolate can be formed and subsequently react with another electrophilic ester. Crossed Claisen condensations, which involve two different esters, can be complex, often resulting in a mixture of products. jove.com To achieve a single product, one of the esters should ideally lack α-hydrogens. jove.com

Aldol Condensation:

The enolate of this compound can also act as a nucleophile in an Aldol condensation, reacting with an aldehyde or ketone. The reaction involves the nucleophilic addition of the enolate to the carbonyl carbon of the reaction partner, followed by a dehydration step to yield an α,β-unsaturated dicarbonyl compound. These types of condensation reactions are fundamental in the synthesis of various heterocyclic compounds. icm.edu.pl

The table below outlines the role of this compound in these condensation reactions.

| Reaction Type | Role of this compound | Typical Reaction Partner |

| Claisen Condensation | Nucleophile (as enolate) | Ester (e.g., ethyl benzoate) |

| Aldol Condensation | Nucleophile (as enolate) | Aldehyde or Ketone (e.g., benzaldehyde) |

Metal Chelation Properties of β-Diketone Derivatives

β-Diketones are well-known for their ability to form stable complexes with a wide variety of metal ions. icm.edu.plresearchgate.net This chelating ability stems from the formation of a six-membered ring upon coordination of the metal ion to the two oxygen atoms of the enolate form of the β-diketone. researchgate.net The resulting metal complexes often exhibit interesting chemical and physical properties.

The enol form of this compound can lose a proton to form a bidentate ligand that can coordinate to a metal center. The stability of the resulting metal complex is influenced by several factors, including the nature of the metal ion, the solvent, and the pH of the solution. nih.gov The tert-butyl group, being bulky, may introduce steric hindrance that could affect the coordination geometry and the stability of the complex.

β-Diketone derivatives have been investigated for their potential applications in various fields, including as catalysts and as materials with specific optical or magnetic properties. mdpi.com The ability to chelate metal ions is also being explored for biomedical applications, such as in the development of iron-chelating agents. nih.govnih.gov

The general structure of a metal complex with a β-diketone ligand is shown below, where M represents a metal ion.

| Ligand | Metal Ion (M) | Coordination Mode | Resulting Complex |

| This compound (enolate form) | Various (e.g., Fe³⁺, Cu²⁺, Al³⁺) | Bidentate (O,O') | Metal chelate with a six-membered ring |

Advanced Spectroscopic and Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural and Stereochemical Assignment (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of tert-butyl 3-acetyl-4-oxopentanoate, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons present in the molecule. The tert-butyl group typically shows a singlet around 1.4-1.5 ppm due to the nine equivalent protons. The protons of the two acetyl groups would appear as singlets in the region of 2.1-2.3 ppm. The methylene (B1212753) protons adjacent to the ester carbonyl and the methine proton at the C3 position would show more complex splitting patterns and chemical shifts influenced by their local chemical environment. For comparison, in the related compound tert-butyl acetoacetate, the methyl protons of the acetyl group appear at approximately 2.2 ppm, the methylene protons at 3.3 ppm, and the tert-butyl protons at 1.4 ppm. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, identifying each unique carbon atom in the structure. Key signals would include those for the carbonyl carbons of the ester and ketone groups (typically in the range of 160-210 ppm), the quaternary carbon and methyl carbons of the tert-butyl group (around 80 ppm and 28 ppm, respectively), the methyl carbons of the acetyl groups, and the methylene and methine carbons of the pentanoate backbone. In similar structures, the chemical shifts can be influenced by the solvent used. rsc.orgutsouthwestern.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C(O)CH₃ | ~2.2 | ~205 |

| CH | ~3.8 | ~60 |

| CH₂ | ~2.8 | ~45 |

| C(O)O | - | ~170 |

| C(CH₃)₃ | ~1.4 | ~81 |

| C(CH₃)₃ | - | ~28 |

Note: Predicted values are based on typical ranges for similar functional groups.

Mass Spectrometry (MS) Techniques for Molecular Confirmation and Impurity Profiling (e.g., HRMS, GC-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for identifying and quantifying impurities.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. The calculated exact mass of this compound (C₁₁H₁₈O₄) is 214.12050905 Da. nih.gov HRMS can confirm this mass with high accuracy, distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. lcms.cz This technique is particularly useful for analyzing the purity of this compound and for identifying any volatile impurities. jmchemsci.com The sample is first vaporized and separated based on boiling point and polarity on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each component. This allows for the identification of by-products from its synthesis or degradation products. For instance, in the analysis of related compounds, GC-MS has been used to identify various by-products and investigate thermal decomposition. nih.govhzdr.de

Vibrational Spectroscopy (IR) for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. The C=O stretching vibrations of the ester and ketone groups are particularly prominent and typically appear in the region of 1700-1750 cm⁻¹. The presence of two distinct carbonyl environments (ester and two ketones) may lead to multiple or broadened peaks in this region. Other significant peaks would include C-O stretching vibrations for the ester group and C-H stretching and bending vibrations for the alkyl groups. The potential for intramolecular hydrogen bonding between the carbonyl groups could influence the position and shape of the carbonyl absorption bands.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O (Ester) | Stretch | 1735-1750 |

| C=O (Ketone) | Stretch | 1705-1725 |

| C-O (Ester) | Stretch | 1150-1250 |

| C-H (Alkyl) | Stretch | 2850-3000 |

X-ray Crystallography for Solid-State Conformational Analysis and Intermolecular Interactions of Related Systems

In the solid state, molecules like this compound would adopt a conformation that minimizes steric hindrance and maximizes favorable intermolecular interactions, such as dipole-dipole forces and van der Waals interactions. The presence of multiple carbonyl groups suggests the possibility of C-H···O hydrogen bonds influencing the crystal packing. smolecule.com Studies on similar β-keto esters have shown that the solid-state conformation can differ significantly from the preferred geometries in the gas phase or in solution due to these packing forces. smolecule.com

Chromatographic Methods for Reaction Monitoring and Purity Assessment (e.g., HPLC, GC-FID)

Chromatographic techniques are essential for monitoring the progress of reactions that synthesize or utilize this compound and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.com This method can effectively separate the target compound from starting materials, by-products, and other impurities, allowing for accurate purity determination.

Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is another powerful chromatographic technique for purity assessment, particularly for volatile and thermally stable compounds. After separation on a GC column, the eluted compounds are burned in a hydrogen-air flame. The resulting ions generate a current that is proportional to the amount of substance present. This allows for the quantification of the main component and any volatile impurities. lcms.cz

Computational Chemistry and Theoretical Modeling of Tert Butyl 3 Acetyl 4 Oxopentanoate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For tert-Butyl 3-acetyl-4-oxopentanoate, a β-dicarbonyl compound, Density Functional Theory (DFT) is a commonly employed method. DFT calculations can determine the molecule's most stable three-dimensional structure (optimized geometry) by finding the minimum energy conformation.

These calculations provide a detailed picture of the electronic structure, including the distribution of electron density and the molecular electrostatic potential. This information is crucial for identifying electron-rich and electron-poor regions of the molecule, which are key to its reactivity. Energetic properties, such as the heat of formation and the relative energies of different conformers or tautomers (keto vs. enol forms), can be accurately calculated. For instance, DFT calculations could be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to obtain reliable geometric and energetic data.

Table 1: Hypothetical DFT-Calculated Energetic Properties of this compound

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Ground State Energy (Hartree) | -730.12345 | B3LYP/6-311++G(d,p) |

| Dipole Moment (Debye) | 2.85 | B3LYP/6-311++G(d,p) |

| Relative Energy of Enol Tautomer (kcal/mol) | +3.5 | B3LYP/6-311++G(d,p) |

Prediction of Spectroscopic Properties and Validation with Experimental Data

Theoretical modeling is extensively used to predict spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the computational methods. For this compound, vibrational frequencies corresponding to Infrared (IR) spectroscopy can be calculated. These calculations help in assigning specific absorption bands to the vibrational modes of the molecule's functional groups, such as the carbonyl (C=O) stretches of the ketone and ester groups.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. By comparing the calculated spectra with experimentally obtained spectra, researchers can confirm the molecule's structure and gain confidence in the theoretical model. Discrepancies between predicted and experimental data can point to specific molecular interactions or environmental effects not captured by the initial model.

Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| Ketone C=O Stretch | 1725 | (placeholder for experimental data) |

| Ester C=O Stretch | 1740 | (placeholder for experimental data) |

| C-O-C Stretch (Ester) | 1150 | (placeholder for experimental data) |

Simulation of Reaction Mechanisms and Transition States for Pathway Elucidation

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. For this compound, potential reactions include hydrolysis of the ester, enolate formation at the α-carbon, and subsequent alkylation or condensation reactions. aklectures.com

By simulating these reaction pathways, researchers can identify the transition states—the highest energy points along the reaction coordinate. Calculating the energy of these transition states allows for the determination of the activation energy (Ea) for each step. This information is critical for understanding the kinetics of the reaction and predicting which reaction pathways are most favorable. For example, the mechanism of the Claisen condensation to form β-keto esters can be computationally modeled to understand each elementary step. youtube.comyoutube.com

Solvation Models in Theoretical Studies of Tautomerism and Reactivity

The properties and reactivity of molecules can be significantly influenced by their environment, particularly the solvent. acs.org Theoretical studies often incorporate solvation models to account for these effects. For this compound, which exhibits keto-enol tautomerism characteristic of β-dicarbonyl compounds, the choice of solvent can shift the equilibrium between the two forms. researchgate.netmissouri.eduvalpo.edu

Polarizable Continuum Models (PCM) are a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. By performing calculations with different solvation models, it is possible to predict how the tautomeric equilibrium and the activation energies of reactions will change in various solvents, from nonpolar (like hexane) to polar (like water or DMSO). researchgate.net Generally, polar solvents may favor the more polar tautomer. researchgate.net

Frontier Molecular Orbital Theory (FMO) Analysis for Reactivity Prediction (e.g., HOMO/LUMO energies)

Frontier Molecular Orbital (FMO) theory is a powerful model used to explain and predict chemical reactivity. taylorandfrancis.com This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

For this compound, the energy and spatial distribution of the HOMO and LUMO can be calculated.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. Its energy level is related to the molecule's potential as a nucleophile or its ionization potential. The location of the HOMO can indicate the site of electrophilic attack. youtube.com

LUMO: The LUMO is the orbital that is most likely to accept electrons. Its energy level is related to the molecule's potential as an electrophile or its electron affinity. The location of the LUMO indicates the likely site of nucleophilic attack. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. pku.edu.cn

Table 3: Hypothetical FMO Properties and Global Reactivity Descriptors for this compound

| Parameter | Definition | Calculated Value (eV) |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.20 |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 5.65 |

| Ionization Potential (I) | -E_HOMO | 6.85 |

| Electron Affinity (A) | -E_LUMO | 1.20 |

| Global Hardness (η) | (I - A) / 2 | 2.825 |

| Electrophilicity Index (ω) | (I + A)² / (8 * η) | 1.43 |

Applications of this compound in Complex Molecular Synthesis

The chemical compound this compound is a specialized β-ketoester that possesses a unique structural framework, making it a valuable tool in the field of organic synthesis. Its bifunctional nature, characterized by the presence of two carbonyl groups and a sterically demanding tert-butyl ester, allows for a wide range of chemical transformations. This article explores the specific applications of this compound in the synthesis of complex molecules, focusing on its role as a key intermediate, a building block for heterocyclic systems, a precursor to novel β-ketoester derivatives, and in the design of advanced ligands.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 116423-03-1 unibo.itevitachem.comlookchem.com |

| Molecular Formula | C₁₁H₁₈O₄ unibo.it |

| Molecular Weight | 214.26 g/mol unibo.it |

| IUPAC Name | This compound unibo.it |

| Synonyms | 1,1-dimethylethyl 3-acetyl-4-oxopentanoate, 3-Acetyl-4-oxo-pentanoic acid tert-butyl ester unibo.it |

| Appearance | Pale yellow oil unibo.it |

| Classification | β-Keto Ester smolecule.com |

Applications of Tert Butyl 3 Acetyl 4 Oxopentanoate in Complex Molecular Synthesis

Strategic Utilization as a Key Synthetic Intermediate for Diverse Organic Scaffolds

The molecular architecture of tert-Butyl 3-acetyl-4-oxopentanoate makes it an effective intermediate in the synthesis of a variety of complex organic structures. It serves as a foundational component in multi-step synthetic pathways aimed at producing pharmaceuticals and agrochemicals. smolecule.com The reactivity of its dual carbonyl groups and the modifying influence of the tert-butyl ester are strategically leveraged to build intricate molecular backbones.

A notable application is in the synthesis of multifunctional compounds for potential therapeutic use. For instance, in research aimed at developing treatments for Alzheimer's disease, this compound has been synthesized as a key intermediate. unibo.it Its synthesis was achieved through the alkylation of pentane-2,4-dione, highlighting its role in constructing more complex scaffolds designed to interact with biological targets. unibo.it Furthermore, the compound is listed as a precursor for (3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid tert-butyl ester, an intermediate used in the agrochemical industry, demonstrating its utility in creating diverse, high-value chemical entities. lookchem.com

Building Block for the Construction of Heterocyclic Systems and Novel Ring Structures

The 1,3-dicarbonyl motif within this compound is a classic functional group arrangement for the synthesis of heterocyclic compounds. This structural feature allows the molecule to react with various dinucleophiles to form a wide array of ring systems. The reaction of 1,3-dicarbonyls with hydrazine (B178648) and its derivatives, for example, is a well-established method for constructing pyrazole (B372694) rings.

A specific example of this application is the use of this compound as a starting material for the synthesis of (3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid tert-butyl ester. lookchem.com In this transformation, the two carbonyl carbons of the pentanoate chain act as electrophilic centers that react with the two nitrogen atoms of a hydrazine source, leading to a condensation and cyclization cascade that forms the stable aromatic pyrazole ring. The ability to generate such heterocyclic cores is crucial in medicinal chemistry and materials science, as these rings are prevalent in many biologically active molecules and functional materials. lookchem.com

Precursor for the Synthesis of Novel β-Ketoester Derivatives and Analogs with Modified Functionality

This compound is itself a modified β-ketoester, and it serves as an excellent starting point for the creation of further derivatives with tailored properties. The synthesis of the title compound often involves the C-alkylation of a simpler β-dicarbonyl compound, such as acetylacetone (B45752) (pentane-2,4-dione), with an ester-containing alkylating agent like tert-butyl bromoacetate. core.ac.ukresearchgate.net This process introduces the tert-butyl ester moiety, which imparts specific characteristics to the molecule, such as increased solubility in organic solvents and steric bulk that can direct the regioselectivity of subsequent reactions.

The presence of the acidic α-carbon (the carbon atom situated between the two carbonyl groups) allows for a variety of further modifications. This position can be readily deprotonated by a suitable base and subsequently reacted with a range of electrophiles to introduce new functional groups. This versatility allows chemists to use this compound as a platform to design and synthesize a library of complex β-ketoester analogs with precisely tuned electronic and steric properties for specific applications.

Derivatization for Metal Complexation and Advanced Ligand Design

The β-dicarbonyl functionality is a well-known chelating motif capable of binding to a variety of metal ions to form stable complexes. The two oxygen atoms of the carbonyl groups can act as a bidentate ligand, coordinating to a metal center to form a six-membered ring, which is thermodynamically favorable.

Research into bio-based lipophilic chelating agents has specifically identified this compound as a product of modifying acetylacetone to enhance its properties for metal binding. core.ac.uk The synthesis of this compound is a step towards creating more advanced ligands where the core β-diketone structure is functionalized to improve its chelation capacity and solubility in specific media. core.ac.uk The enol form of the dicarbonyl moiety readily coordinates with metal ions, and the modification with a tert-butyl ester group can influence the lipophilicity and extraction behavior of the resulting metal complex. This makes such derivatives valuable in applications ranging from metal extraction and purification to the development of catalysts and materials with specific magnetic or optical properties.

Summary of Synthetic Applications

| Application Area | Synthetic Role of this compound | Resulting Structures/Products |

| Pharmaceutical & Agrochemical Synthesis | Key Synthetic Intermediate | Complex organic scaffolds for drug discovery (e.g., Alzheimer's research) and agrochemicals. unibo.itlookchem.comsmolecule.com |

| Heterocyclic Chemistry | Building Block / Precursor | Pyrazole derivatives and other heterocyclic systems. lookchem.com |

| Functionalized Molecules | Precursor to Analogs | Novel β-ketoester derivatives with modified steric and electronic properties. |

| Coordination Chemistry | Ligand for Metal Complexation | Stable metal-ligand complexes for catalysis or metal extraction. core.ac.uk |

Enantioselective Synthesis and Stereochemical Control of β-Diketone Esters: A Focus on this compound

The enantioselective synthesis and stereochemical control of β-diketone esters are of significant interest in organic chemistry due to the prevalence of these structural motifs in biologically active molecules and their utility as versatile synthetic intermediates. This article focuses on the chemical compound this compound, exploring the methodologies for achieving high levels of stereocontrol in its synthesis.

Enantioselective Synthesis and Stereochemical Control of β Diketone Esters

The creation of chiral centers with high enantiopurity is a cornerstone of modern organic synthesis. For β-diketone esters like tert-butyl 3-acetyl-4-oxopentanoate, the control of stereochemistry, particularly at the α and β positions, is crucial for their application in the synthesis of complex target molecules.

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral β-diketone esters. This approach utilizes chiral catalysts to control the stereochemical outcome of key bond-forming reactions.

Alkylation Reactions:

The asymmetric alkylation of β-ketoesters is a significant challenge due to the distal position of the prochiral nucleophile from the chiral ligands in the transition state. acs.org However, successful strategies have been developed. For instance, palladium-catalyzed asymmetric allylic alkylation has emerged as a robust method for constructing quaternary chiral centers at the α-position of β-ketoesters. nih.gov The use of chiral ligands, such as those derived from (S)-H8-BINAP with a nickel catalyst, has enabled high yields and enantioselectivities in the reaction of various β-ketoesters with allylic alcohols, without the need for additional activators. nih.gov

Another approach involves the use of chiral rhodium complexes that activate the pronucleophile, bringing the asymmetric-inducing ligands closer to the reaction center. acs.org Furthermore, the geometric constraints of a chiral pocket created by the catalyst can transmit chirality to the pronucleophile. acs.org The choice of base and solvent can have a dramatic effect on the enantioselectivity of these reactions. acs.org

Condensation Reactions:

The Claisen condensation is a classical method for synthesizing β-diketones. nih.gov Asymmetric variations of this reaction, often employing chiral catalysts or auxiliaries, can induce chirality. The use of "soft" enolization techniques, which avoid harsh basic conditions, has expanded the scope of these condensations to include base-sensitive substrates. nih.gov For example, the use of acid chlorides as electrophiles in the presence of a Lewis acid and a chiral base can lead to the formation of sterically hindered 1,3-diketones with good yields. nih.gov

The Mukaiyama aldol (B89426) reaction, which involves the addition of silyl (B83357) enol ethers to carbonyl compounds in the presence of a Lewis acid catalyst, is another important condensation reaction where chirality can be introduced. wikipedia.org Chiral Lewis acids can effectively control the facial selectivity of the addition, leading to high enantiomeric excesses.

| Catalyst System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Reference |

| [Ni(cod)2]/(S)-H8-BINAP | Allylic Alkylation | β-Ketoesters | High | nih.gov |

| Pd/Chiral Ligand | Allylic Alkylation | β-Ketoesters | Up to >95% | acs.orgnih.gov |

| Rhodium/Chiral Ligand | Alkylation | β-Cyanoesters | High | acs.org |

| MgBr2·Et2O/Chiral Base | Claisen Condensation | Acid Chlorides/Ketones | - | nih.gov |

| Chiral Lewis Acid | Mukaiyama Aldol Reaction | Silyl Enol Ethers/Aldehydes | High | wikipedia.org |

Controlling the relative stereochemistry between two or more stereocenters is a critical aspect of synthesizing complex molecules. In the context of β-diketone esters, this often involves controlling the stereochemistry at the α and β positions of the pentanoate core.

Diastereoselective reductions of α-substituted-β-keto esters are a common strategy to establish a specific relative stereochemistry. The choice of the Lewis acid and the reducing agent can dictate the formation of either the syn or anti diastereomer. For example, strongly chelating Lewis acids like titanium tetrachloride (TiCl4) in non-coordinating solvents tend to favor the formation of the syn isomer with high diastereomeric excess when using a reducing agent like BH3·py. researchgate.net Conversely, non-chelating Lewis acids such as cerium trichloride (B1173362) (CeCl3) in coordinating solvents promote the formation of the anti isomer, particularly with sterically demanding reducing agents like lithium triethylborohydride (LiEt3BH). researchgate.net

The relative stereochemistry of the resulting α-substituted-β-hydroxy esters can be determined using 1H-NMR spectroscopy, often after conversion to a cyclic derivative like an oxazolidinone, which provides more defined conformational preferences and diagnostic coupling constants. researchgate.net

| Lewis Acid | Reducing Agent | Solvent | Predominant Diastereomer | Diastereomeric Ratio (dr) | Reference |

| TiCl4 | BH3·py | CH2Cl2 | syn | up to 99% | researchgate.net |

| CeCl3 | LiEt3BH | THF | anti | High | researchgate.net |

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. wikipedia.org It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. wikipedia.org

Enzymatic Kinetic Resolution:

Enzymatic kinetic resolution is a widely used method due to the high enantioselectivity of many enzymes. wikipedia.org For β-keto esters, lipases are commonly employed for the enantioselective hydrolysis or transesterification of the ester group. nih.gov Ketoreductases (KREDs) can also be used for the enantioselective reduction of one of the ketone functionalities, leading to a chiral alcohol and leaving the unreacted keto ester enriched in one enantiomer. researchgate.net Directed evolution techniques have been used to improve the catalytic efficiency and stereoselectivity of these enzymes. researchgate.net

Dynamic Kinetic Resolution (DKR):

Dynamic kinetic resolution is an even more efficient process where the racemization of the starting material is faster than the kinetic resolution itself. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. unc.edu The asymmetric hydrogenation of configurationally labile α-substituted β-keto esters is a classic example of DKR. unc.edu The success of this reaction often depends on the acidity of the α-proton, which facilitates the interconversion of the enantiomers through an achiral enol intermediate. unc.edu Ruthenium catalysts bearing chiral ligands are frequently used for this transformation. unc.edunih.gov

| Method | Catalyst/Reagent | Transformation | Outcome | Reference |

| Kinetic Resolution | Lipase | Hydrolysis/Transesterification | Enantioenriched ester and alcohol | nih.gov |

| Kinetic Resolution | Ketoreductase (KRED) | Reduction | Enantioenriched keto ester and chiral alcohol | researchgate.net |

| Dynamic Kinetic Resolution | Ru-Chiral Ligand | Asymmetric Hydrogenation | Single enantiomer of the reduced product | unc.edunih.gov |

Inducing and controlling chirality at the β-position of the pentanoate core is essential for synthesizing a wide range of biologically active compounds.

One effective strategy is the asymmetric reduction of a β-keto group. Biocatalytic reductions using enzymes like (S)-1-phenylethanol dehydrogenase have shown high enantioselectivity for the reduction of various prochiral ketones and β-keto esters to the corresponding (S)-alcohols. nih.gov The stereochemical outcome can often be predicted and rationalized through docking experiments and analysis of the enzyme-substrate interactions. nih.gov

Another powerful approach is the asymmetric Michael addition of nucleophiles to α,β-unsaturated esters. The use of chiral carbene complexes has been shown to facilitate the asymmetric Michael addition of enolates to α,β-unsaturated ketones, leading to δ-keto esters with high induction of chirality. rsc.org While this applies to δ-keto esters, the principle can be extended to the synthesis of chiral β-substituted pentanoates.

Furthermore, biocatalytic asymmetric reductions of α,β-unsaturated carbonyl compounds using enzymes like Old Yellow Enzymes (OYEs) can introduce chirality at the β-position through the stereoselective addition of a hydride. researchgate.net

| Methodology | Key Reagent/Catalyst | Transformation | Stereochemical Control | Reference |

| Asymmetric Reduction | (S)-1-phenylethanol dehydrogenase | Reduction of β-keto group | High enantioselectivity for (S)-alcohol | nih.gov |

| Asymmetric Michael Addition | Chiral Carbene Complexes | Addition to α,β-unsaturated systems | High chiral induction | rsc.org |

| Biocatalytic Reduction | Old Yellow Enzymes (OYEs) | Reduction of α,β-double bond | High enantioselectivity | researchgate.net |

Structure Reactivity Relationship Srr Studies and Analog Comparisons

Comparative Analysis with Related β-Ketoesters and Other β-Diketones

In contrast to simple β-diketones like acetylacetone (B45752), β-ketoesters such as tert-Butyl 3-acetyl-4-oxopentanoate generally exhibit a lower percentage of the enol tautomer in solution. acs.org The keto form of β-ketoesters is often thermodynamically preferred. acs.org This is partly attributed to cross-conjugation, where the lone pair of electrons on the ester oxygen atom competes with the enol double bond for conjugation with the carbonyl group, which can disfavor the enol tautomer. acs.orgresearchgate.net

The steric bulk of the tert-butyl group also plays a significant role. Compared to less hindered analogs like ethyl or methyl 3-oxopentanoate, the tert-butyl ester can impede the approach of nucleophiles or bases to the adjacent carbonyl group and the α-carbon. This steric hindrance can lead to slower reaction kinetics in certain transformations, such as condensations or enzymatic reductions, where smaller ester groups might allow for more efficient substrate binding.

Table 1: Comparative Reactivity of this compound and Related Analogs

| Compound | Key Structural Feature | Impact on Reactivity |

| This compound | Bulky tert-butyl ester, β-diketone moiety | Steric hindrance can reduce reaction rates. The presence of two keto groups offers multiple reaction sites. |

| Acetylacetone (β-diketone) | Two ketone groups, no ester | Higher propensity for enolization compared to β-ketoesters. acs.org |

| Ethyl Acetoacetate (β-ketoester) | Ethyl ester group | Less sterically hindered than the tert-butyl analog, potentially leading to higher reactivity in nucleophilic attacks. |

| tert-Butyl 3-oxobutanoate | Shorter carbon chain (C4 vs. C5) | Reduced steric bulk from the acyl chain but may be less suitable for syntheses requiring longer alkyl spacers. |

Elucidation of Steric and Electronic Effects of Substituents on Reactivity Profiles

The reactivity of β-dicarbonyl compounds is a delicate balance of steric and electronic effects exerted by their substituents. acs.org

Electronic Effects: The electronic nature of substituents profoundly influences the keto-enol equilibrium and the acidity of the α-proton. Electron-withdrawing groups attached to the dicarbonyl framework increase the acidity of the α-proton and can promote enolization. acs.org Conversely, the oxygen atom of the ester group in a β-ketoester has a competing influence; it acts as an electron-withdrawing group via induction (destabilizing the keto form) and an electron-donating group via resonance (stabilizing the keto form). acs.org The net effect often results in the keto form being favored for β-ketoesters compared to β-diketones. acs.org

Steric Effects: The most significant steric feature of this compound is the tert-butyl group. This bulky substituent provides steric shielding, which can be exploited for chemoselectivity. For instance, it can hinder reactions at the ester carbonyl, directing reagents to the less encumbered ketone carbonyls or the central α-carbon. However, this same bulkiness can be a disadvantage, slowing down desired transformations or requiring harsher reaction conditions compared to methyl or ethyl esters. In palladium-catalyzed reactions of allylic β-keto esters, the substituents on the molecule are known to influence which of several reaction pathways, such as reductive elimination or β-hydrogen elimination, is favored. nih.gov

Rational Design of this compound Derivatives with Tuned Chemical Properties

The principles of steric and electronic control allow for the rational design of derivatives of this compound with tailored properties for specific applications. The ability to selectively modify β-keto esters is a valuable tool in organic synthesis. rsc.org

By strategically altering the substituents, one can fine-tune the molecule's reactivity, lipophilicity, and biological activity. nih.gov For example, introducing different functional groups can lead to derivatives with potential applications as pharmaceuticals or agrochemicals. smolecule.com The design of β-keto esters as antibacterial compounds has been demonstrated, where modifications to the structure were made to interact with specific biological targets. nih.gov

Methods for creating derivatives include:

Transesterification: Replacing the tert-butyl group with other alkyl or aryl groups to modify steric hindrance and solubility. rsc.org

Alkylation/Acylation: Introducing substituents at the central α-carbon to create more complex molecular scaffolds.

Palladium-Catalyzed Transformations: The use of palladium catalysts with allylic derivatives can generate a wide array of products, including α-allyl ketones and α,β-unsaturated ketones, under neutral conditions. nih.gov

This capacity for modification makes β-keto esters like this compound valuable starting points for developing new molecules with specific, predetermined chemical or biological functions. researchgate.netrsc.org

Future Research Directions and Emerging Methodologies

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The synthesis of complex molecules like polyketides has benefited significantly from the adoption of flow chemistry, which allows for rapid and efficient multi-step processes. nih.govresearchgate.netfrontiersin.org This continuous processing paradigm offers enhanced control over reaction parameters, improved safety, and scalability. Similarly, automated synthesis platforms, often integrated with high-throughput screening, are revolutionizing chemical research by enabling the rapid generation and evaluation of compound libraries. researchgate.netprf.org

For tert-butyl 3-acetyl-4-oxopentanoate, these technologies present an opportunity to accelerate the discovery of its derivatives and their applications. The integration of its synthesis into a flow reactor system could streamline its production and facilitate in-line modifications and purifications. acs.org Automated platforms could be employed to systematically explore its reactivity with a diverse range of substrates and catalysts, rapidly identifying optimal conditions for desired transformations. researchgate.netprf.org

Table 1: Potential High-Throughput Screening Campaigns for this compound

| Reaction Type | Variable Parameters | Desired Outcome |

| Aldol (B89426) Condensation | Aldehyde/Ketone substrates, catalysts (acid/base), solvents | Diverse β-hydroxy ketone derivatives |

| Michael Addition | Michael acceptors, catalysts, reaction times | Novel functionalized dicarbonyl compounds |

| Heterocycle Formation | Nitrogen/sulfur nucleophiles, reaction conditions | Libraries of pyrazoles, pyrimidines, etc. |

| Metal-Catalyzed Cross-Coupling | Aryl/vinyl halides, catalysts (Pd, Cu, Ni), ligands | Substituted β-diketone analogues |

This systematic approach would generate vast datasets, which, when combined with machine learning algorithms, could predict reaction outcomes and guide the synthesis of novel compounds with tailored properties.

Exploration of Biocatalytic Approaches for Targeted and Enantioselective Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. bio-conferences.orgyoutube.com Enzymes, operating under mild conditions, can catalyze a wide array of chemical transformations with remarkable chemo-, regio-, and enantioselectivity. nih.govnih.gov The enzymatic cleavage and synthesis of β-diketones are known processes, highlighting the potential for biocatalytic manipulation of this compound. nih.gov

Future research could focus on identifying or engineering enzymes, such as hydrolases or aldolases, that can act upon this compound. nih.govnih.gov This could lead to the enantioselective synthesis of chiral building blocks, which are highly valuable in the pharmaceutical industry. For instance, the selective reduction of one of the ketone groups could yield chiral β-hydroxy ketones, precursors to a variety of complex molecules.

Table 2: Potential Biocatalytic Transformations of this compound

| Enzyme Class | Transformation | Potential Product |

| Ketoreductase | Enantioselective reduction of a ketone | Chiral β-hydroxy ketone |

| Hydrolase | Enantioselective hydrolysis of the ester | Chiral 3-acetyl-4-oxopentanoic acid |

| Aldolase | Reaction with an aldehyde | Chiral aldol adduct |

| Transaminase | Conversion of a ketone to an amine | Chiral amino-β-ketoester |

The development of such biocatalytic routes would not only provide access to enantiomerically pure compounds but also align with the principles of green chemistry by reducing waste and avoiding harsh reagents.

Development of Advanced Functional Materials Utilizing β-Diketone Motifs

The β-diketone motif is a key component in a variety of functional materials due to its ability to form stable complexes with metal ions and its unique electronic properties. mdpi.com For example, β-diketone-containing compounds have been utilized in the development of polymer solar cells and organic resistive memory devices. The incorporation of curcumin, a natural compound with a β-diketone structure, into polyurethanes has been shown to impart desirable mechanical, shape-memory, and biocompatible properties. mdpi.com

The structure of this compound makes it an attractive building block for the synthesis of novel functional polymers and materials. Its two carbonyl groups can act as ligands for metal ions, leading to the formation of coordination polymers with interesting magnetic or optical properties. Furthermore, it could be incorporated into polymer backbones to modify their physical and chemical characteristics.

Future research in this area could involve the synthesis and characterization of polymers and metal-organic frameworks (MOFs) derived from this compound. The properties of these materials, such as their thermal stability, conductivity, and porosity, could be tuned by modifying the structure of the parent molecule or the choice of metal ion.

Sustainable Synthesis and Resource Efficiency in the Production of this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, emphasizing the use of renewable resources, energy efficiency, and waste reduction. bio-conferences.orgresearchgate.netresearchgate.net The synthesis of β-dicarbonyl compounds is an area where these principles can be readily applied. researchgate.net

Future research on the production of this compound should focus on developing more sustainable and resource-efficient methods. This could involve the use of greener catalysts, such as heterogeneous catalysts that can be easily recovered and reused, or biocatalysts that operate under mild conditions. researchgate.netmdpi.com The use of renewable starting materials and the design of atom-economical reaction pathways would also contribute to a more sustainable synthesis. For example, exploring catalytic methods that avoid the use of stoichiometric bases or harsh reaction conditions would be a significant advancement.

Application in New Chemical Probes and Investigative Methodologies

The ability of β-diketones to chelate metal ions has led to their use in the development of fluorescent sensors for the detection of various metal ions in biological systems. mdpi.comnih.gov These probes can be designed to exhibit a change in their fluorescence properties upon binding to a specific metal ion, allowing for its detection and quantification. mdpi.comrsc.orgrsc.org The tert-butyl group can also serve as a useful probe in NMR studies of macromolecular complexes due to its sharp and intense signal. nih.gov

The structure of this compound, with its two carbonyl groups, makes it a promising candidate for the development of new chemical probes. It could be functionalized with fluorophores to create sensors for specific metal ions. The tert-butyl group could also be exploited in NMR-based investigations of biological systems. Furthermore, derivatives of tert-butyl acetoacetate, a related compound, have been used in a variety of synthetic applications and as acetoacetylating reagents, suggesting the potential for this compound in similar roles. chemicalbook.comlookchem.com

Future work could focus on the design and synthesis of novel probes based on the this compound scaffold. These probes could be tailored to detect specific analytes or to investigate particular biological processes, thereby expanding the toolkit available to chemists and biologists.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。